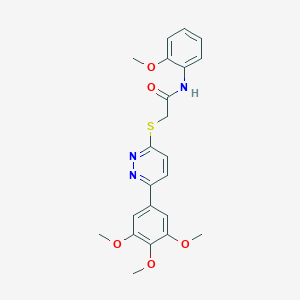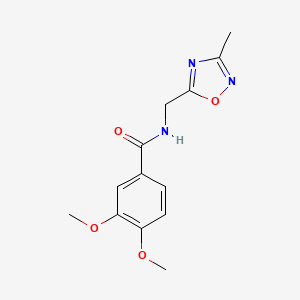
3,4-dimethoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3,4-dimethoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide” is a complex organic molecule. It contains a benzamide core, which is a significant class of amide compounds widely used in various industries . The molecule also features a 1,2,4-oxadiazole ring, a heterocyclic five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds .
Synthesis Analysis
The synthesis of similar compounds often starts from a benzoic acid derivative . For instance, novel benzamide compounds have been synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . All the obtained products were purified, and the analysis of these products was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a benzamide core and a 1,2,4-oxadiazole ring . The aromaticity of the oxadiazole ring is reduced to such an extent that it shows conjugated diene character .Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
3,4-dimethoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide: has been investigated for its antioxidant potential. Researchers have conducted in vitro assays to evaluate its total antioxidant capacity, free radical scavenging ability, and metal chelating activity . These properties are crucial in combating oxidative stress and protecting cells from damage caused by free radicals.
Antibacterial Properties
The compound has also been assessed for its antibacterial activity. In vitro studies have examined its effectiveness against both gram-positive and gram-negative bacteria. Comparisons with control drugs provide insights into its potential as an antimicrobial agent .
Drug Discovery
Amide derivatives, including benzamides, play a significant role in drug discovery. Researchers explore their pharmacological properties to identify potential therapeutic agents. The unique structure of 3,4-dimethoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide may offer novel avenues for drug development .
Plant Hormone Analogs
Indole derivatives, such as 3,4-dimethoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide , share structural similarities with plant hormones. For example, indole-3-acetic acid (IAA) is a natural plant hormone derived from tryptophan. Although not directly related, exploring analogs of plant hormones can lead to insights into plant growth regulation and potential agricultural applications .
Industrial and Material Science
Amides find applications beyond medicine. In industrial sectors like plastics, rubber, and paper production, amide compounds play essential roles. While specific research on this compound’s industrial applications is lacking, its structural features may contribute to material science innovations .
Zukünftige Richtungen
The future directions for this compound could involve further exploration of its potential therapeutic applications. Oxadiazole or furadiazole ring-containing derivatives are an important class of heterocyclic compounds due to their broad range of chemical and biological properties . They show various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity . Therefore, conducting in vivo biochemical tests of effective amides could lead to researches in different fields of application .
Wirkmechanismus
Target of Action
Compounds containing theoxadiazole ring, such as this one, are known to have a broad range of chemical and biological properties . They have been found to bind with high affinity to multiple receptors , which could potentially be the targets of this compound.
Mode of Action
It’s known that oxadiazole derivatives can interact with their targets in various ways, leading to a range of biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity .
Biochemical Pathways
Oxadiazole derivatives are known to influence a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The oxadiazole ring in the compound is known to be soluble in water , which could potentially influence its bioavailability.
Result of Action
Oxadiazole derivatives are known to exhibit a range of biological activities, including antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity . These activities suggest that the compound could have a variety of effects at the molecular and cellular level.
Eigenschaften
IUPAC Name |
3,4-dimethoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4/c1-8-15-12(20-16-8)7-14-13(17)9-4-5-10(18-2)11(6-9)19-3/h4-6H,7H2,1-3H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONBXPETYBJGTSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

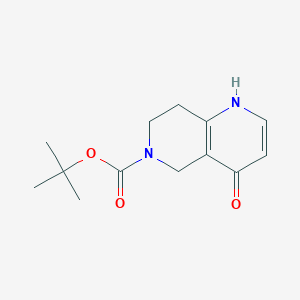
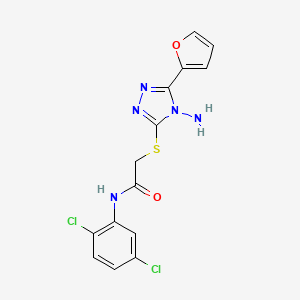
![2-[(4-Chlorophenyl)sulfanyl]-1,1-diphenyl-1-ethanol](/img/structure/B2450125.png)
![1-(1-(4-(sec-butyl)benzyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2450126.png)
![[(1S,3R)-3-(Dimethylamino)cyclopentyl]methanol](/img/structure/B2450127.png)
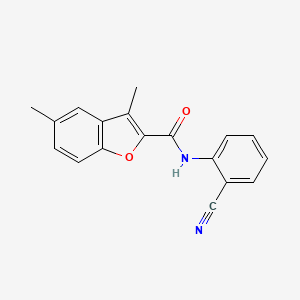


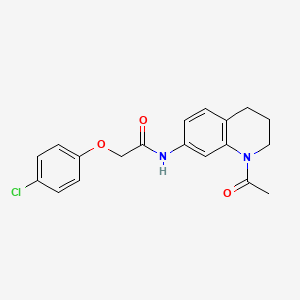

![4-chloro-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2450140.png)

![Ethyl 3-({[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate](/img/structure/B2450143.png)
